molecular formula C6H3BrClN3 B1276520 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 22276-95-5

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1276520
Key on ui cas rn: 22276-95-5
M. Wt: 232.46 g/mol
InChI Key: OXLMTRZWMHIZBY-UHFFFAOYSA-N
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Patent
US06610847B2

Procedure details

To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (30 g/0.02 mol) dissolved in 75 mL of chloroform was added 3.5 g (0.02 mol) of N-bromosuccinamide and the resulting mixture refluxed for 1 h. After cooling to room temperature, the precipitate was removed by filtration and dried under reduced pressure affording 4.1 g (89%) of the title compound. 1H NMR (400 MHz) (CDCl3) δ: 7.93 (d, 1H, J=2.8 Hz), 8.60 (s, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[Br:11]NC(=O)CCC(N)=O>C(Cl)(Cl)Cl>[Br:11][C:10]1[C:3]2[C:2]([Cl:1])=[N:7][CH:6]=[N:5][C:4]=2[NH:8][CH:9]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
BrNC(CCC(=O)N)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CNC=2N=CN=C(C21)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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